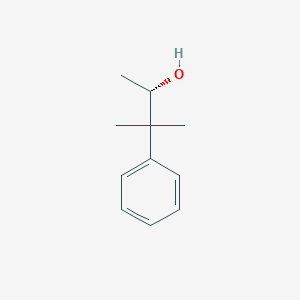
(S)-3-Methyl-3-phenylbutan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-Methyl-3-phenylbutan-2-ol is an organic compound with the molecular formula C11H16O It is a chiral secondary alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Methyl-3-phenylbutan-2-ol can be achieved through several methods. One common approach involves the enantioselective reduction of the corresponding ketone, 3-Methyl-3-phenylbutan-2-one, using chiral catalysts or reagents. For example, asymmetric hydrogenation using chiral rhodium or ruthenium catalysts can yield the desired enantiomer with high enantiomeric excess.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale asymmetric reduction processes. These processes often utilize chiral ligands and transition metal catalysts to achieve high selectivity and yield. The choice of solvent, temperature, and pressure conditions are optimized to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions: (S)-3-Methyl-3-phenylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone, 3-Methyl-3-phenylbutan-2-one, using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2)
Major Products Formed:
Oxidation: 3-Methyl-3-phenylbutan-2-one
Reduction: 3-Methyl-3-phenylbutane
Substitution: 3-Methyl-3-phenylbutyl chloride
Aplicaciones Científicas De Investigación
(S)-3-Methyl-3-phenylbutan-2-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its enantiomeric purity makes it valuable in asymmetric synthesis.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions to understand stereoselectivity and enzyme specificity.
Industry: The compound is used in the production of fragrances and flavors due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of (S)-3-Methyl-3-phenylbutan-2-ol depends on its specific application. In asymmetric synthesis, the compound acts as a chiral auxiliary or ligand, influencing the stereochemistry of the reaction products. Its molecular targets and pathways involve interactions with enzymes or catalysts that recognize its chiral center, leading to selective transformations.
Comparación Con Compuestos Similares
®-3-Methyl-3-phenylbutan-2-ol: The enantiomer of (S)-3-Methyl-3-phenylbutan-2-ol, with similar chemical properties but different biological activities.
3-Methyl-3-phenylbutan-2-one: The ketone form, which can be interconverted with the alcohol through oxidation and reduction reactions.
3-Methyl-3-phenylbutane: The fully reduced form, lacking the hydroxyl group.
Uniqueness: this compound is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial in asymmetric synthesis and chiral drug development. Its ability to act as a chiral building block makes it valuable in creating enantiomerically pure compounds.
Propiedades
Fórmula molecular |
C11H16O |
|---|---|
Peso molecular |
164.24 g/mol |
Nombre IUPAC |
(2S)-3-methyl-3-phenylbutan-2-ol |
InChI |
InChI=1S/C11H16O/c1-9(12)11(2,3)10-7-5-4-6-8-10/h4-9,12H,1-3H3/t9-/m0/s1 |
Clave InChI |
HGAVQGLFENEAOM-VIFPVBQESA-N |
SMILES isomérico |
C[C@@H](C(C)(C)C1=CC=CC=C1)O |
SMILES canónico |
CC(C(C)(C)C1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


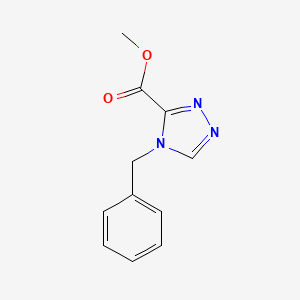
![N-[(furan-2-yl)methyl]-6-methyl-N-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B13610388.png)
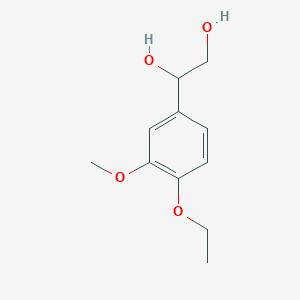
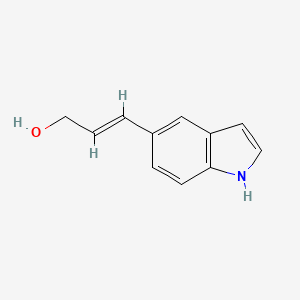
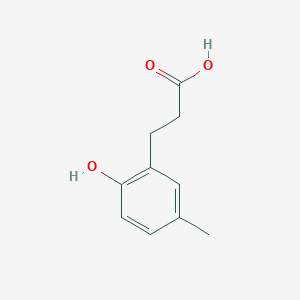
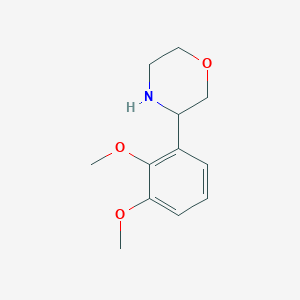

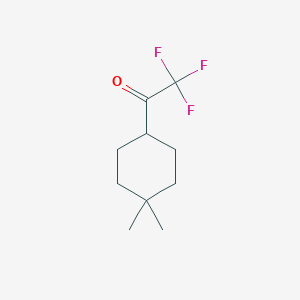
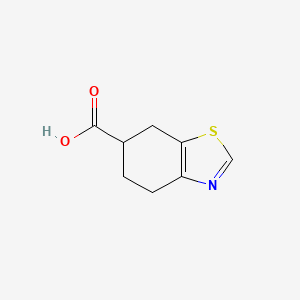
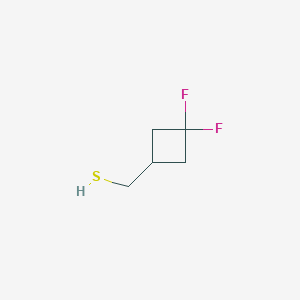
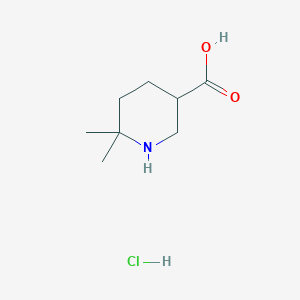

![3-[(Methylamino)methyl]thiolan-3-olhydrochloride](/img/structure/B13610462.png)
![1-[(4-Fluoropyridin-2-yl)methyl]piperazine](/img/structure/B13610466.png)
